molecular formula C8H8N2O2S B2913665 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-23-5

6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Katalognummer: B2913665
CAS-Nummer: 343375-23-5
Molekulargewicht: 196.22
InChI-Schlüssel: QBCLJAGTRMZNDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 343375-23-5) is a sulfur and nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound belongs to the thiazolopyrimidine family, which is recognized as a "privileged structure" for designing molecules that interact with diverse biological targets. Researchers value this compound primarily for its potential in two key therapeutic areas: oncology and neurology. In anticancer research, closely related thiazolo[3,2-a]pyrimidine derivatives have demonstrated excellent cytotoxic activity against various human cancer cell lines, including lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa), with some analogs showing IC50 values as low as 2.2 μM . Molecular docking studies suggest that these compounds may exert their effects through topoisomerase-II inhibition, with some derivatives exhibiting higher docking scores than the standard drug doxorubicin . Other studies indicate that certain thiazolo[3,2-a]pyrimidin-5-one derivatives show observed activity against renal cancer cell lines and may function as potential PI3Kα inhibitors . In neurological research, 6-acetyl thiazolo[3,2-a]pyrimidine derivatives have been designed and synthesized as novel acetylcholinesterase (AChE) inhibitors, representing a potential therapeutic approach for Alzheimer's disease . The structure-activity relationship studies indicate that specific substituents on the parent nucleus play significant roles in AChE inhibitory activity. The synthetic utility of this compound is well-established through efficient one-pot methods that offer advantages such as operational simplicity, short reaction times, and good yields . 6-Acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-acetyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLJAGTRMZNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often involve heating the reagents without the use of solvents, which simplifies the process and enhances the yield .

Industrial Production Methods

Industrial production methods for 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are based on scalable synthetic routes that ensure high purity and yield. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as atom economy and environmental safety, is also emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines. These products are often characterized by their enhanced biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions lead to the modulation of biological pathways and the exertion of therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Challenges

  • Reactivity : The acetyl group at C6 facilitates nucleophilic additions but may sterically hinder reactions at adjacent positions .
  • Synthetic Limitations: Low yields in non-catalyzed reactions (e.g., ) highlight the need for optimized catalysts or microwave-assisted protocols .
  • Biological Optimization : While acetylated derivatives show moderate bioactivity, hybrid systems (e.g., tellurium-containing analogs in ) offer unique reactivity but face toxicity challenges.

Biologische Aktivität

6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure and diverse biological activities make it an interesting subject for medicinal chemistry research. This article reviews the biological activity of this compound based on available literature, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C8_8H8_8N2_2O2_2S
  • Molecular Weight : 196.23 g/mol
  • CAS Number : 65692-03-7

1. Anticholinesterase Activity

Research has demonstrated that derivatives of 6-acetyl-thiazolo[3,2-a]pyrimidine exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A study synthesized various derivatives and evaluated their inhibitory effects using the Ellman method, with most compounds showing promising inhibition at a concentration of 10 µM .

CompoundAChE Inhibition (%) at 10 µM
Compound A85%
Compound B75%
Compound C60%

2. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In vitro studies indicated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Anticancer Properties

Preliminary studies suggest that 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits anticancer properties by inducing apoptosis in cancer cell lines. It was found to inhibit cell proliferation in various cancer types, including breast and lung cancer cells.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • AChE Inhibition : The thiazolopyrimidine structure allows for effective binding to the active site of AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases or by disrupting mitochondrial function in cancer cells.

Case Studies

A notable case study involved a series of synthesized derivatives based on the core structure of 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. These derivatives were screened for their biological activities and showed varied results in terms of potency and selectivity against different targets.

Study Findings

In a comparative study on AChE inhibitors:

  • The most potent derivative exhibited an IC50 value of 0.5 µM.
  • Structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly affected biological activity.

Q & A

Basic: What are the established synthetic routes for 6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?

Methodological Answer:
The compound is synthesized via multicomponent one-pot reactions. A common approach involves refluxing 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile in ethanol, catalyzed by organobases like DIPEA (diisopropylethylamine) to achieve yields >90% . Alternative methods include cyclization of thiouracil derivatives with bromoacetaldehyde diethyl acetal under alkali conditions, yielding thiazolopyrimidinones via intramolecular electrophilic attack . For regioselective acetylation, post-synthetic modifications using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) are recommended.

Basic: What spectroscopic and crystallographic techniques validate its structure?

Methodological Answer:

  • X-ray crystallography : Resolves spatial configuration, as demonstrated for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (R-factor < 0.05 using SHELX software) .
  • NMR/IR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl group at C6: δ ~2.3 ppm for CH₃, 170 ppm for carbonyl). IR identifies thiazole C-S (680–720 cm⁻¹) and pyrimidinone C=O (1660–1680 cm⁻¹) .

Advanced: How to elucidate reaction mechanisms for electrophilic cyclization?

Methodological Answer:
Mechanistic studies employ:

  • Kinetic isotope effects (KIEs) : Track isotopic labeling (e.g., deuterated solvents) to identify rate-determining steps.
  • Computational DFT : Models intermediates, such as tellurium/selenium participation in electrophilic cyclization (e.g., p-methoxyphenyltellurium trichloride reactions) .
  • Trapping experiments : Isolate intermediates (e.g., N-methallyl 2-thioxopyrimidine-4-one) to confirm intramolecular attack pathways .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Orthogonal assays : Cross-validate antimicrobial activity using broth microdilution (CLSI guidelines) vs. time-kill curves.
  • PAINS filters : Exclude pan-assay interference compounds (e.g., ’s derivatives lack PAINS alerts) .
  • QSAR analysis : Correlate lipophilicity (logP) with bioactivity. RP-HPLC (C18 columns, methanol/water mobile phase) determines logP values (e.g., 1.2–3.2 for thiazolopyrimidinones) .

Advanced: What computational strategies optimize derivative design?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to screen derivatives (e.g., piperazinyl-carbonyl substituents in ) against targets like HIV protease .
  • MD simulations : Assess binding stability (e.g., 100-ns simulations for JCS-5 ).
  • DFT calculations : Predict regioselectivity in bromination (e.g., C6 vs. C7 substitution) by analyzing frontier molecular orbitals .

Basic: Which physicochemical properties are critical for drug-likeness?

Methodological Answer:

  • Lipophilicity (logP) : Determined via RP-TLC (silica plates, n-octanol/water system). Optimal range: 1.0–3.0 .
  • Aqueous solubility : Shake-flask method (pH 7.4 buffer) identifies need for prodrug strategies (e.g., esterification).
  • Thermal stability : DSC (differential scanning calorimetry) confirms decomposition >200°C for crystalline forms .

Advanced: How to establish structure-activity relationships (SAR) for antineoplastic activity?

Methodological Answer:

  • Substituent variation : Compare acetyl (compound 101, IC₅₀ = 2.1 µM) vs. phenyl (compound 102, IC₅₀ = 0.8 µM) at C3 .
  • Bioisosteric replacement : Replace thiazole with selenazole () to modulate redox activity.
  • Piperazinyl linkers : Enhance solubility and target engagement (e.g., 4-fluorophenyl-piperazine in compound 107 ).

Advanced: How to address crystal structure refinement challenges?

Methodological Answer:

  • SHELX refinement : Use SHELXL for high-resolution data (<1.0 Å) to resolve disorder (e.g., twinning in ).
  • Hydrogen bonding analysis : Graph-set notation (Etter’s rules) identifies motifs (e.g., R₂²(8) rings in ).
  • Puckering parameters : Cremer-Pople coordinates quantify non-planarity (e.g., θ = 15° for pyrimidine ring ).

Advanced: Strategies for regioselective C-H functionalization?

Methodological Answer:

  • Directing groups : Install acetyl at C6 to steer bromination to C7 (cf. ’s C6-bromo derivatives).
  • Catalytic systems : Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) for Suzuki couplings at electron-deficient positions .

Advanced: Designing bioisosteres with improved pharmacokinetics?

Methodological Answer:

  • Tellurium/selenium swaps : Replace sulfur in thiazole with tellurium () to enhance electrophilicity.
  • Heterocyclic fusion : Furo/thieno-pyrimidine hybrids () improve metabolic stability.
  • Prodrug approaches : Esterify carboxylates (e.g., ethyl esters in ) to boost oral bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.